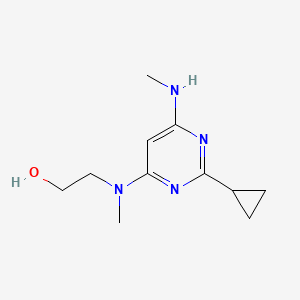

2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol

Description

2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol is a pyrimidine derivative featuring a cyclopropyl substituent at the 2-position, a methylamino group at the 6-position, and a methylaminoethanol moiety at the 4-position. The methylaminoethanol side chain contributes to solubility in polar solvents, which may influence pharmacokinetic behavior.

Properties

IUPAC Name |

2-[[2-cyclopropyl-6-(methylamino)pyrimidin-4-yl]-methylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-12-9-7-10(15(2)5-6-16)14-11(13-9)8-3-4-8/h7-8,16H,3-6H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUQSBCIQSXBFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=N1)C2CC2)N(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes its biological activity based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a cyclopropyl group attached to a pyrimidine ring, which is further substituted with a methylamino group. The molecular formula is , and it exhibits properties that may influence its biological activity, such as lipophilicity and hydrogen bonding capabilities.

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol exhibit significant anticancer properties. For instance, derivatives of pyrimidines have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors targeting CDK9 have been particularly effective in reducing the expression of anti-apoptotic proteins like Mcl-1, leading to apoptosis in cancer cell lines .

Table 1: Anticancer Activity of Pyrimidine Derivatives

| Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|

| Compound A | CDK9 | 3–7 | Potent inhibition |

| Compound B | CDK2 | 5–10 | Moderate inhibition |

| Compound C | Mcl-1 | <10 | Induces apoptosis |

Antimicrobial Activity

The antimicrobial potential of pyrimidine derivatives has also been investigated. Studies indicate that compounds with similar structures display antibacterial activity against Gram-positive and Gram-negative bacteria. For instance, the minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| Compound D | S. aureus | 0.0048 |

| Compound E | E. coli | 0.0195 |

| Compound F | B. mycoides | 0.0048 |

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrimidine derivatives, including those similar to 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol , demonstrated their efficacy in inhibiting cancer cell proliferation in vitro. The results indicated that these compounds could significantly reduce cell viability in human cancer cell lines, with some derivatives showing selectivity towards specific CDKs .

Case Study 2: Antibacterial Properties

In another investigation focused on the antibacterial properties of pyrimidine derivatives, several compounds exhibited notable activity against multi-drug resistant strains. The study reported that modifications in the substituents on the pyrimidine ring could enhance antibacterial efficacy, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Comparison with Similar Compounds

Key Observations:

Core Modifications: The target compound’s pyrimidine core is simpler than fused systems (e.g., pyrimido[4,5-d]pyrimidine in ) but retains functional versatility through substitutions . Compared to the quinolinyl pyrimidine (8e), the cyclopropyl group in the target compound reduces aromatic bulk, possibly enhancing membrane permeability .

Substituent Effects: Cyclopropyl vs. Aryl Groups: Cyclopropyl substituents (target compound) balance steric hindrance and lipophilicity, whereas aryl groups (e.g., 8e’s quinolinyl) may improve target binding but increase metabolic susceptibility . Fluorinated Derivatives: Compounds in EP 4 374 877 A2 incorporate trifluoromethyl and difluorophenyl groups, enhancing electronegativity and metabolic stability compared to the target compound’s non-fluorinated structure .

Aminoethanol Side Chains: The target compound’s methylaminoethanol moiety shares similarities with 8e’s piperazinyl ethanol group, both contributing to water solubility. However, 8e’s piperazine ring may confer additional hydrogen-bonding capacity for enzyme interaction .

Physicochemical and Pharmacokinetic Properties

Table 2: Inferred Property Comparison

| Property | Target Compound | 8e (Quinolinyl pyrimidine) | EP 4 374 877 A2 Derivatives |

|---|---|---|---|

| Molecular Weight (g/mol) | ~265 (estimated) | ~500 (reported: 57 mg yield) | ~800–900 (spirocyclic) |

| logP (Predicted) | ~1.5 (moderate) | ~2.8 (quinolinyl lipophilicity) | ~3.5–4.0 (fluorinated) |

| Solubility | High (polar groups) | Moderate (piperazine) | Low (fluorinated spirocycle) |

| Metabolic Stability | High (cyclopropyl) | Moderate (aryl groups) | Very High (CF3 groups) |

Key Observations:

- Lipophilicity : Fluorinated derivatives exhibit higher logP values due to trifluoromethyl groups, favoring blood-brain barrier penetration but risking hepatotoxicity .

- Solubility: The target compound’s ethanolamine side chain likely improves aqueous solubility over fluorinated spirocycles, which prioritize membrane permeability .

Key Observations:

- The target compound’s synthesis may resemble ’s pyrimidine amination but would require specialized reagents for cyclopropane functionalization .

Preparation Methods

Synthesis of Key Intermediates

The synthesis starts with the preparation of substituted pyrimidine intermediates. For example, 2-amino-5-bromopyrimidine is converted into boronic ester intermediates through Miyaura borylation using bis(pinacolato)diboron in the presence of PdCl2(dppf) and potassium acetate. This intermediate is crucial for subsequent Suzuki coupling steps.

Palladium-Catalyzed Suzuki Coupling

The core step involves PdCl2(dppf)-catalyzed Suzuki coupling between the boronic ester intermediate and substituted chloro-pyrimidine derivatives or triazine analogs. The reaction is typically carried out in 1,4-dioxane with potassium carbonate as the base under reflux in an inert argon atmosphere for several hours (around 4 h). This step efficiently forms the C-C bond linking the pyrimidine ring to other substituents.

Amination and Reductive Amination

Amination of chloro-substituted pyrimidines with methylamine or cyclopropylamine introduces the methylamino and cyclopropyl groups at the 6-position of the pyrimidine ring. Reductive amination is also used to attach the cyclopropyl group to the amino substituent on the piperidine ring in related analogs, indicating the versatility of reductive amination in modifying amino substituents.

Protection and Deprotection Steps

Protection of amino groups using tert-butoxycarbonyl (Boc) groups is common to control reactivity during multi-step synthesis. Deprotection is achieved using trifluoroacetic acid (TFA) in dichloromethane, which removes the Boc group to reveal the free amine for further functionalization.

Final Assembly of 2-((2-Cyclopropyl-6-(methylamino)pyrimidin-4-yl)(methyl)amino)ethan-1-ol

The final compound is assembled by coupling the methylamino-substituted pyrimidine core with 2-aminoethanol derivatives, often via nucleophilic substitution or amidation reactions. The ethan-1-ol moiety is introduced through the amino linkage, completing the structure.

Representative Experimental Procedure

Research Findings and Optimization

- The use of PdCl2(dppf) as a catalyst in Suzuki coupling provides high yields (up to 86%) and good purity of intermediates and final products.

- The presence of cyclopropyl substituents enhances biological activity in related analogs, indicating the importance of precise substitution patterns.

- Protection/deprotection strategies are essential to prevent side reactions and improve overall yield.

- Reductive amination allows selective modification of amino substituents, offering flexibility in structural diversification.

- Reaction conditions such as solvent choice (1,4-dioxane/water mixture), temperature (reflux), and inert atmosphere (argon) are critical for successful coupling and amination steps.

Summary Table of Key Reaction Parameters

Q & A

Q. How are pharmacokinetic parameters (e.g., logP, metabolic clearance) computationally predicted?

- Tools :

- SwissADME : Predict logP (-0.5 to +1.2 for ethanolamine derivatives), suggesting moderate blood-brain barrier permeability.

- CYP450 Inhibition Assays : Microsomal stability studies to identify metabolic hotspots (e.g., oxidation of cyclopropane) .

Tables for Key Data

| Property | Value/Method | Reference |

|---|---|---|

| Synthetic Yield | 90–95% (optimized) | |

| HPLC Purity | >98% (C18 column, 0.1% TFA in H2O/MeCN) | |

| logP (Predicted) | 0.8–1.2 | |

| Stability (4°C, 1 month) | >95% retention |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.